3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide
Description
3,4,5-Triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide is a benzamide derivative characterized by a triethoxy-substituted aromatic ring and a thiazole-containing ethyl chain. The thiazole ring, a common pharmacophore in medicinal chemistry, is linked to a 3-fluorophenyl group, which may contribute to metabolic stability and target binding via hydrophobic or π-π interactions.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-4-29-20-13-17(14-21(30-5-2)22(20)31-6-3)23(28)26-11-10-19-15-32-24(27-19)16-8-7-9-18(25)12-16/h7-9,12-15H,4-6,10-11H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCTZEQMKJQPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then functionalized with a fluorophenyl group. The ethoxy groups are introduced through etherification reactions. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Key Differences :
- The triethoxy groups in the target compound increase lipophilicity (logP) compared to the trihydroxy analogue, which is critical for cellular uptake in non-polar environments .
- Unlike the herbicide diflufenican , the target compound’s thiazole-ethyl moiety suggests a therapeutic rather than agricultural application, aligning with thiazole-containing anticancer agents in .
Thiazole-Containing Derivatives
Thiazole rings are prevalent in bioactive compounds due to their ability to engage in hydrogen bonding and aromatic interactions.
Key Differences :
- The target’s ethyl linker provides greater conformational flexibility compared to rigid piperazine or methylthio linkers in analogues .
- Fluorine at the 3-position of the phenyl group (meta-substitution) may enhance binding specificity compared to para-substituted fluorophenyl derivatives .
Fluorophenyl-Substituted Compounds
Fluorine substitution influences electronic properties and metabolic stability.
Key Differences :
- Meta-fluorine (target) vs. para-fluorine (e.g., ’s ureido derivatives) alters steric and electronic interactions with biological targets .
Key Insights :
- The target’s triethoxy groups likely reduce antioxidant activity compared to THHEB’s hydroxy groups but may enhance pharmacokinetic properties .
- Thiazole-ureido derivatives () prioritize synthetic scalability, whereas the target’s structure suggests a focus on target specificity .
Physicochemical and Spectral Properties
Key Differences :
Biological Activity
3,4,5-triethoxy-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and implications for future research.
Chemical Structure and Properties
The compound features a benzamide core with triethoxy substitution and a thiazole moiety. Its structural characteristics contribute to its biological activity and solubility:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Benzamide core with ethoxy groups and thiazole ring | Potential anticancer agent with ability to cross the blood-brain barrier |
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may interact with cellular pathways involved in apoptosis and proliferation. Studies have shown that thiazole derivatives can exhibit cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Case Studies:
- Cytotoxicity Assays: In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity.
- Mechanism of Action: Molecular docking studies suggest that the compound interacts with proteins involved in cancer progression, such as tubulin and various kinases, modulating their activity.
Neuropharmacological Implications
The presence of ethoxy groups and a fluorinated phenyl ring may enhance the compound's ability to penetrate the blood-brain barrier. This characteristic opens avenues for exploring its potential in treating neurological disorders.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell survival.
- Cell Signaling Modulation: By affecting cellular signaling pathways, it can induce apoptosis in cancer cells .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Thiazole Ring: Functionalization with a fluorophenyl group.
- Etherification Reactions: Introduction of ethoxy groups.
- Formation of Benzamide Linkage: Final step to complete the synthesis.
Future Research Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies: Assessing the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR): Investigating modifications to enhance potency and selectivity.
- Clinical Trials: Evaluating therapeutic potential in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
